{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid
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Overview
Description
“{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid” is a unique chemical compound with the empirical formula C8H6F3NO2S . It has a molecular weight of 237.20 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of “this compound” is O=C(O)CSC1=NC=C(C=C1)C(F)(F)F . The InChI is 1S/C8H6F3NO2S/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14) .Physical And Chemical Properties Analysis
“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Antimycobacterial Activity
Derivatives of {[5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide} have been synthesized and evaluated for their in vitro antimycobacterial activity. These compounds demonstrated modest activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating their potential utility in addressing infections caused by these pathogens (Mamolo et al., 2001); (Mamolo et al., 2002).
Corrosion Inhibition
The efficacy of [(2-pyridin-4-ylethyl)thio]acetic acid (P1) in corrosion inhibition of steel in sulfuric acid solutions has been studied. Results indicate that P1 acts as a mixed inhibitor, showing a high inhibition efficiency that increases with concentration. The maximum efficiency observed was 82% at a concentration of 5 × 10−3 M, suggesting its strong potential for protecting metal surfaces in acidic environments (Bouklah et al., 2005).
Quantum Chemical Investigation of Molecular Properties
Quantum chemical calculations and thermodynamic parameters for various compounds, including {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA), have been conducted using DFT and Gaussian 94 software. These studies focused on electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing insights into the molecular densities and potential applications of these compounds in various fields (Bouklah et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c9-8(10,11)5-1-2-6(12-3-5)15-4-7(13)14/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRZBKKLNAKHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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